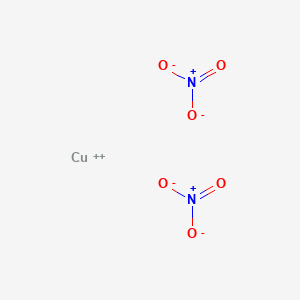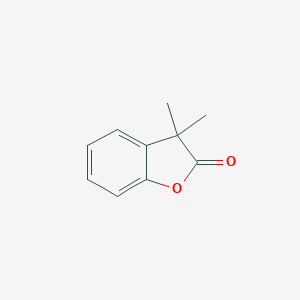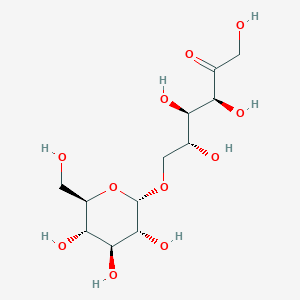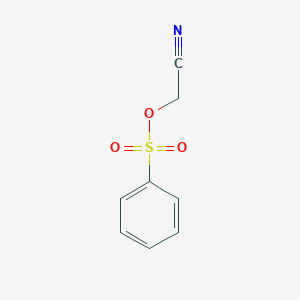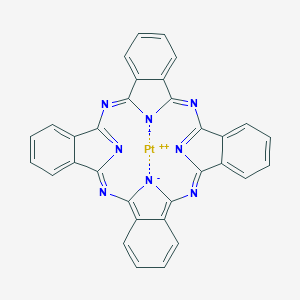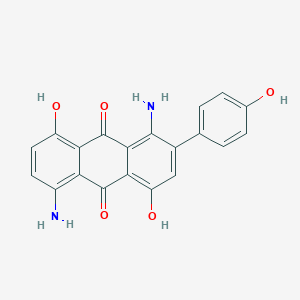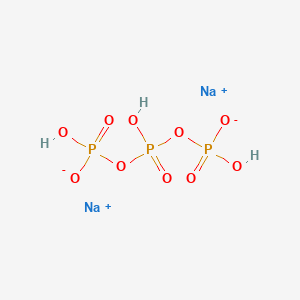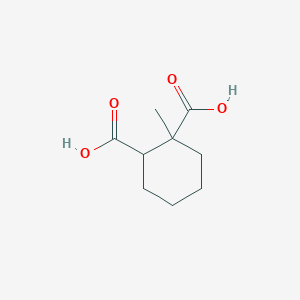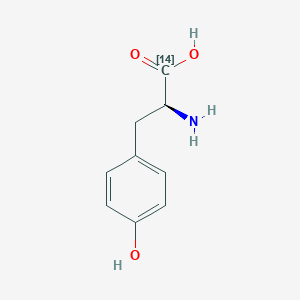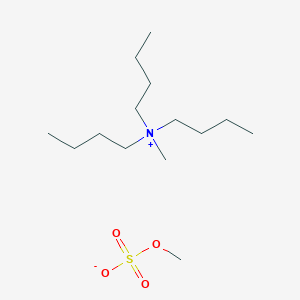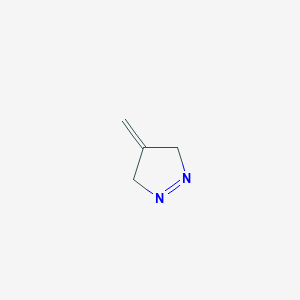
4-Methylene-1-pyrazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylene-1-pyrazoline, also known as 1,3-diphenyl-4-methyl-1H-pyrazol-5(4H)-one, is a heterocyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields. This molecule is commonly used as a building block in the synthesis of other organic compounds and has shown promising results in several biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 4-Methylene-1-pyrazoline is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential anticancer activity.
Effets Biochimiques Et Physiologiques
4-Methylene-1-pyrazoline has been shown to have several biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes in the body, such as COX-2, which are involved in the inflammatory response. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its potential anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methylene-1-pyrazoline in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has shown promising results in several scientific research applications, including its potential use in the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the scientific research on 4-Methylene-1-pyrazoline, including its potential applications in the development of new drugs for the treatment of various diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on the body. Finally, new synthesis methods for this compound may also be developed to improve its efficiency and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-Methylene-1-pyrazoline can be achieved through several methods, including the reaction of 4-methyl-1,2-diphenylpyrazolidine with an oxidizing agent, such as potassium permanganate, or the reaction of 4-methyl-1,2-diphenylpyrazolidine with a dehydrating agent, such as phosphorus oxychloride. Additionally, this compound can also be synthesized through the reaction of 4-methyl-1,2-diphenylpyrazolidine with hydrazine hydrate and acetic anhydride.
Applications De Recherche Scientifique
4-Methylene-1-pyrazoline has shown promising results in several scientific research applications, including its use as a building block in the synthesis of other organic compounds, such as pyrazoline derivatives, which have shown potential applications in the development of new drugs. Additionally, this compound has also shown potential in the treatment of various diseases, including cancer, due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
10496-76-1 |
|---|---|
Nom du produit |
4-Methylene-1-pyrazoline |
Formule moléculaire |
C4H6N2 |
Poids moléculaire |
82.1 g/mol |
Nom IUPAC |
4-methylidene-3,5-dihydropyrazole |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-6-3-4/h1-3H2 |
Clé InChI |
HEPNIHPVRLJVFS-UHFFFAOYSA-N |
SMILES |
C=C1CN=NC1 |
SMILES canonique |
C=C1CN=NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



